3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Overview
Description
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a chemical compound with the molecular formula C27H30O5 . It has a molecular weight of 434.52 g/mol . The compound is used in various applications and is available from several chemical suppliers .
Synthesis Analysis
The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose involves the condensation of glycosyl fluorides of 2,3,4-tri-O-benzyl-D-fucopyranose and the 3-deoxy and 4-deoxy O-benzylated derivatives of D-galactopyranose with methyl 2,3,6-tri-O-benzyl-beta-D-galactopyranoside . After deprotection, the 6’-deoxy, 3’-deoxy, and 4’-deoxy derivatives are obtained .Molecular Structure Analysis
The molecular structure of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can be analyzed using various computational methods . The InChIKey for the compound is PDGHLARNGSMEJE-MTZHAQACSA-N .Chemical Reactions Analysis
The glycosyl chlorides of the 3-O-methyl and 4-deoxy-4-fluoro O-benzylated derivatives of D-galactopyranose and 2,3,4,6-tetra-O-benzyl-D-glucopyranose were condensed with methyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside to give, after deprotection, the 3’-O-methyl, 4’-deoxy-4’-fluoro, and 4’-epi derivatives, respectively, of methyl beta-D-galabioside .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose include a molecular weight of 434.5 g/mol, an XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 10, an exact mass of 434.20932405 g/mol, and a monoisotopic mass of 434.20932405 g/mol .Scientific Research Applications
Protecting Group in Carbohydrate Chemistry
The compound serves as a protective group in carbohydrate chemistry, facilitating the synthesis of complex sugars. For example, it has been used in the preparation of disaccharides suitable for conversion into trisaccharides or for oxidation to ketones and subsequent conversion into disaccharides containing an α-linked 2-amino-2-deoxy-sugar. This illustrates its role in enabling the synthesis of structurally complex carbohydrates for various biochemical applications (Gent & Gigg, 1975).
Synthesis of Oligosaccharides
This compound is pivotal in the synthesis of oligosaccharides, particularly those containing galactose residues. The ability to manipulate the hydroxy groups through protective group chemistry allows for the selective formation of bonds, crucial for constructing specific oligosaccharide structures. Such methodologies are foundational in the study of carbohydrates and their biological functions, providing tools for understanding the roles of specific sugar structures in biological processes (Gigg & Warren, 1974).
Molecular Conformation Studies
Research has also explored the calculated conformations of derivatives of this compound, contributing to our understanding of the structural aspects of sugar molecules. These studies are essential for elucidating the relationship between the structure of carbohydrates and their function, particularly in the context of molecular recognition and interaction mechanisms in biological systems (Kihlberg et al., 1989).
Synthesis of Complex Carbohydrate Structures
The compound has been employed in the chemical synthesis of complex carbohydrate structures, such as the desialylated human Cad-antigenic determinant. This illustrates its utility in synthesizing biologically relevant molecules, which can be used in various biomedical research applications, including vaccine development, drug delivery systems, and the study of cell-cell interactions (Catelani et al., 1986).
Future Directions
properties
IUPAC Name |
(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHLARNGSMEJE-MTZHAQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.